(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine
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Overview
Description
(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is a complex organic compound characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction could produce amines or hydroxylamines.
Scientific Research Applications
(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
- (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-chlorobenzoate
- (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate
Uniqueness
(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine stands out due to its hydroxylamine functional group, which imparts unique reactivity and potential biological activity. This distinguishes it from similar compounds that may lack this functional group or possess different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
83253-30-9 |
---|---|
Molecular Formula |
C12H9N3OS |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
(NZ)-N-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H9N3OS/c16-13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-17-12/h1-8,16H/b13-8- |
InChI Key |
ZDHZMNLEASUBCM-JYRVWZFOSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NO |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N\O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NO |
83253-30-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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